molecular formula C19H19N5O3S B5525773 N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5525773
M. Wt: 397.5 g/mol
InChI Key: SBKFWOCLZACAOQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.12086066 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The research surrounding N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide primarily focuses on the synthesis and potential applications of heterocyclic compounds. These compounds exhibit a wide range of biological activities and have garnered interest for their pharmacological potential, including antimicrobial and anticancer properties.

One study details the preparation of some 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, a process that underscores the synthetic utility of heteroaromatic azido compounds. This approach facilitates the creation of diverse heterocyclic frameworks, potentially offering a pathway to novel therapeutic agents (Westerlund, 1980).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of new thienopyrimidine derivatives for their antimicrobial activities highlight the chemical versatility and biological relevance of these compounds. By modifying the thienopyrimidine scaffold, researchers have developed molecules with pronounced antimicrobial properties, indicating their potential as leads for new antimicrobial agents (Bhuiyan et al., 2006).

Additionally, some novel sulfur heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidine, have been synthesized with potential radioprotective and anticancer activities. These findings underscore the therapeutic potential of heterocyclic compounds in oncology and radioprotection, offering avenues for the development of new treatments (Ghorab et al., 2006).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the synthesis of pyrimidine derivatives for the formation of hydrogen-bonded supramolecular assemblies has been explored. These compounds, including dihydropyrimidine-2,4-(1H,3H)-dione derivatives, serve as ligands for co-crystallization, leading to complex structures with extensive hydrogen bonding. This research illustrates the potential of these heterocyclic compounds in the design of novel materials with specific properties (Fonari et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-11-16(18(25)23-13-9-12(26-2)6-7-14(13)27-3)17(15-5-4-8-28-15)24-19(22-11)20-10-21-24/h4-10,17H,1-3H3,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKFWOCLZACAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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